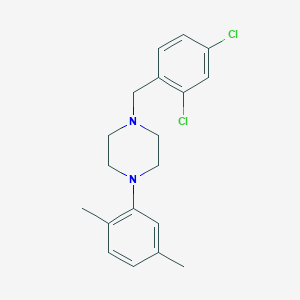
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves intricate chemical reactions. For example, a cascade synthesis involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacted with thiourea under specific conditions highlights the complexity and specificity required in synthesizing sulfonamide derivatives (Rozentsveig et al., 2011). Such processes are crucial for generating the desired sulfonamide compounds with high purity and yield.
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the interactions and properties of chemical compounds. The crystal structures of related compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal insights into the supramolecular architecture controlled by specific interactions, forming unique dimensional architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to the formation of various derivatives, showcasing the compound's versatility. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea demonstrates a probable scheme involving cyclization, isomerization, and heterocyclization (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The determination of crystal structures through X-ray crystallography provides detailed information on the compound's physical characteristics and how they may influence its chemical behavior and interactions (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, including reactivity, stability, and interactions with biological molecules, are fundamental for its potential applications. Studies on related compounds provide insights into their reactivity patterns, such as the ability to undergo specific reactions or form particular derivatives, which is essential for developing new pharmaceuticals or materials (Rozentsveig et al., 2011).
作用機序
Target of Action
The primary targets of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide are currently unknown. This compound is structurally similar to other sulfonamide derivatives, which are known to inhibit carbonic anhydrase enzymes . .
Mode of Action
If it acts like other sulfonamides, it may bind to its target enzyme and interfere with its function, leading to downstream effects . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
If it inhibits carbonic anhydrase, it could disrupt the balance of bicarbonate and hydrogen ions in the body, affecting processes such as respiration and the maintenance of pH balance
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts similarly to other sulfonamides, it may lead to a decrease in the concentration of bicarbonate ions in the body, potentially affecting a variety of physiological processes . More research is needed to confirm these effects.
特性
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-15(21-3)13(8-10)17-22(18,19)11-5-7-14(20-2)12(16)9-11/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYTFHFUDWFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)
![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)
![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)


![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)

